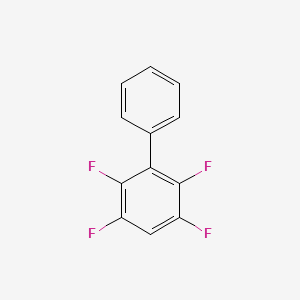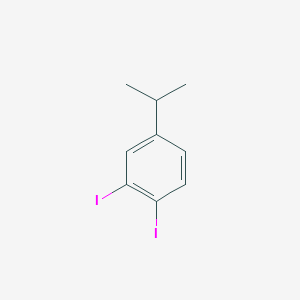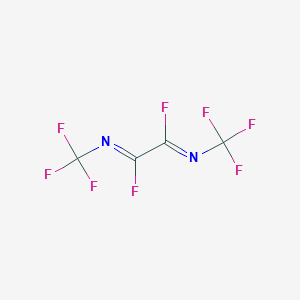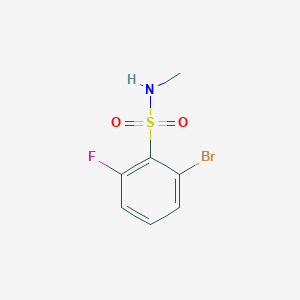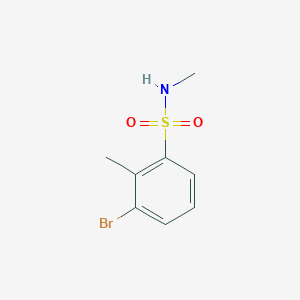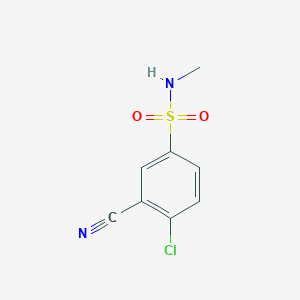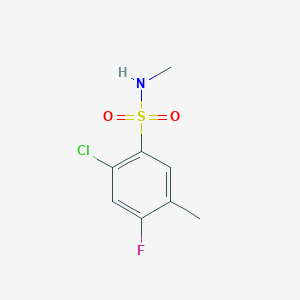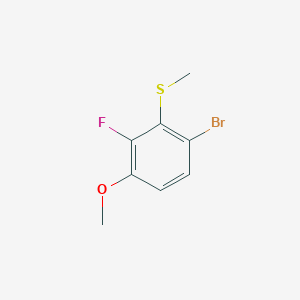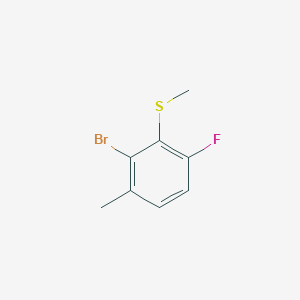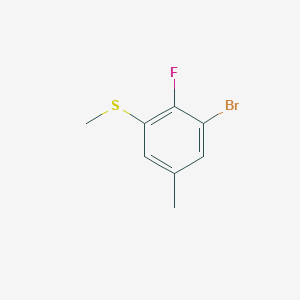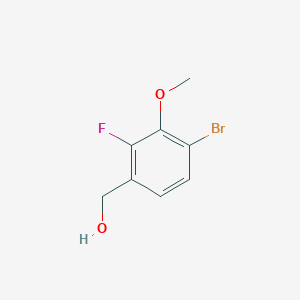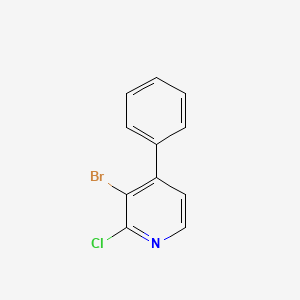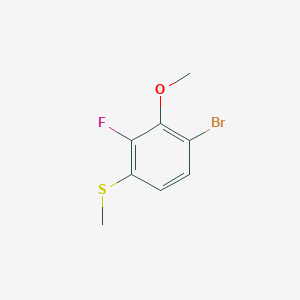
(4-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane: is an organosulfur compound characterized by the presence of bromine, fluorine, and methoxy functional groups attached to a phenyl ring, along with a methylsulfane group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluoro-3-methoxyphenol.
Methylation: The phenol group is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Sulfur Introduction: The methylated product is then reacted with a sulfur source, such as dimethyl disulfide, under appropriate conditions to introduce the methylsulfane group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine or fluorine substituents to hydrogen, altering the compound’s properties.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Utilized in studies involving enzyme inhibition and protein interactions.
Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its unique functional groups.
Industry:
Material Science: Employed in the development of new materials with specific properties.
作用机制
The mechanism of action of (4-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the methoxy and methylsulfane groups can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
- (4-Bromo-2-fluoro-3-methoxyphenyl)(ethyl)sulfane
- (4-Bromo-2-fluoro-3-methoxyphenyl)(methyl)selenane
- (4-Bromo-2-fluoro-3-methoxyphenyl)(methyl)tellurane
Uniqueness:
- Functional Groups: The combination of bromine, fluorine, methoxy, and methylsulfane groups is unique and imparts distinct chemical properties.
- Reactivity: The presence of multiple reactive sites allows for diverse chemical transformations.
- Applications: Its unique structure makes it suitable for specific applications in various fields, distinguishing it from similar compounds.
属性
IUPAC Name |
1-bromo-3-fluoro-2-methoxy-4-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFOS/c1-11-8-5(9)3-4-6(12-2)7(8)10/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKKEGCBADRZBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)SC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
